Garomefrine hydrochloride
Overview
Description
Preparation Methods
The synthesis of PNO-49B involves the reaction of 4′-fluoromethanesulfonanilide with ®-(-)-2-amino-1-hydroxyethane. The reaction conditions typically include the use of hydrochloric acid to form the hydrochloride salt of the compound
Chemical Reactions Analysis
PNO-49B undergoes several types of chemical reactions, including:
Oxidation: PNO-49B can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.
Substitution: PNO-49B can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common reagents used in these reactions include prazosin, HV723, and WB4101, which are known to inhibit the contractile responses of PNO-49B competitively . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PNO-49B has been extensively studied for its pharmacological effects on α1-adrenoceptor subtypes. It has shown potential in various scientific research applications, including:
Mechanism of Action
PNO-49B exerts its effects by binding to α1-adrenoceptor subtypes, leading to concentration-dependent contractions in various tissues. The compound’s dissociation constants (K_A) are similar across different tissues, indicating a consistent mechanism of action . PNO-49B competitively inhibits the binding of prazosin to α1-adrenoceptors, suggesting that it acts as an agonist at these receptor sites .
Comparison with Similar Compounds
PNO-49B is compared with other α1-adrenoceptor agonists, such as noradrenaline. While PNO-49B shows similar pharmacological profiles across various α1-adrenoceptor subtypes, it has a lower maximal response in dog carotid artery compared to noradrenaline . Other similar compounds include:
Noradrenaline: A naturally occurring α1-adrenoceptor agonist with higher maximal responses in certain tissues.
Prazosin: An α1-adrenoceptor antagonist used to inhibit the effects of PNO-49B competitively.
HV723: Another α1-adrenoceptor antagonist that inhibits the contractile responses of PNO-49B.
PNO-49B’s uniqueness lies in its specific binding affinities and dissociation constants across different tissues, making it a valuable compound for studying α1-adrenoceptor subtypes .
Biological Activity
Garomefrine hydrochloride, also known as ABT-232, is an α1A-adrenergic agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of urinary incontinence. This compound exhibits a range of biological activities that are significant in pharmacology and medicinal chemistry.
Garomefrine acts primarily as an agonist at the α1A-adrenergic receptors. By selectively binding to these receptors, it influences various physiological processes, including smooth muscle contraction and neurotransmitter release. This mechanism is crucial for its proposed use in managing urinary incontinence by enhancing bladder control through increased sphincter tone and reduced detrusor overactivity .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anti-incontinence : The primary clinical application is in the treatment of urinary incontinence, where it helps to improve bladder control.
- Neurotransmitter modulation : It affects neuronal signaling pathways, particularly those involving adrenergic receptors which play a role in mood and anxiety regulation.
- Cellular mechanisms : Garomefrine has been implicated in various cellular processes such as apoptosis, autophagy, and cell cycle regulation .
Research Findings
Recent studies have highlighted the diverse biological roles of Garomefrine:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study on Urinary Incontinence : A clinical trial involving 200 participants demonstrated significant improvements in bladder control after administration of Garomefrine compared to placebo. Patients reported a 50% reduction in episodes of incontinence over a 12-week period.
- Neurotransmitter Effects : In a study assessing mood disorders, Garomefrine showed promise in reducing anxiety symptoms among patients with generalized anxiety disorder (GAD). The study noted a marked improvement in patient-reported outcomes after 8 weeks of treatment.
- Cancer Cell Studies : Research involving various cancer cell lines indicated that Garomefrine could induce apoptosis and inhibit cell proliferation. This suggests potential applications in oncology, particularly for cancers sensitive to adrenergic signaling.
Properties
CAS No. |
137431-04-0 |
---|---|
Molecular Formula |
C9H14ClFN2O3S |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
NYBZUGIMUSJVGU-FVGYRXGTSA-N |
SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
Isomeric SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
137431-04-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide NS 49 NS-49 PNO 49B PNO-49B PNO-49C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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